Payload Cytotoxic Potency: Aur0101 (PF-06380101) Exhibits GI50 of ~0.2 nM in BT474, MDA-MB-361-DYT2, and N87 Tumor Cell Lines
The free payload Aur0101 (PF-06380101) demonstrates a growth inhibitory concentration (GI50) of approximately 0.2 nM across BT474 (breast cancer), MDA-MB-361-DYT2 (breast cancer), and N87 (gastric cancer) cell lines [1]. This potency is comparable to that of monomethyl auristatin E (MMAE), which exhibits GI50 values of 0.22, 0.49, and 0.54 nM in BT474, MDA-MB-361-DYT2, and N87 cells, respectively . In contrast, monomethyl auristatin F (MMAF) displays substantially higher IC50 values of 105 nM in H3396 breast carcinoma cells and 119-257 nM across other tested lines, representing a >500-fold lower potency relative to Aur0101 [2].
| Evidence Dimension | In vitro cytotoxic potency (GI50/IC50) |
|---|---|
| Target Compound Data | GI50 ~0.2 nM (BT474, MDA-MB-361-DYT2, N87 cell lines) |
| Comparator Or Baseline | MMAE: GI50 0.22, 0.49, 0.54 nM (BT474, MDA-MB-361-DYT2, N87) ; MMAF: IC50 105-257 nM (H3396, Karpas 299, 786-O, Caki-1) [2] |
| Quantified Difference | Aur0101 vs MMAE: comparable sub-nanomolar potency; Aur0101 vs MMAF: >500-fold greater potency |
| Conditions | BT474, MDA-MB-361-DYT2, N87 cell lines; 4-day MTS or cell viability assay |
Why This Matters
Procurement decisions for ADC payloads must consider that while Aur0101 matches MMAE in potency, it offers a distinct ADME profile (see Evidence Item 2) that may better suit specific ADC development programs.
- [1] Maderna A, et al. Discovery of Cytotoxic Dolastatin 10 Analogues with N-Terminal Modifications. J Med Chem. 2014;57(24):10527-10543. View Source
- [2] Doronina SO, et al. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity. Bioconjug Chem. 2006;17(1):114-124. View Source
